molecular formula C11H12ClNO4S B2733804 4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride CAS No. 926187-74-8

4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2733804
CAS No.: 926187-74-8
M. Wt: 289.73
InChI Key: XNVKDKDKAYPBPI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride involves its ability to react with nucleophiles, such as amines and alcohols, to form stable sulfonamide or sulfonate ester bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it useful in various chemical and biological applications.

Biological Activity

4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride (CAS Number: 926187-74-8) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₁ClN₁O₃S
  • Molecular Weight : 245.71 g/mol

The presence of the sulfonyl chloride group enhances its reactivity, making it a versatile scaffold in medicinal chemistry.

Research indicates that this compound functions primarily as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT plays a critical role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which is essential for cellular metabolism and signaling. Inhibition of NAMPT can lead to reduced NAD+ levels, affecting various cellular processes including:

  • Cell viability during oxidative stress
  • Regulation of inflammation
  • Induction of apoptosis in cancer cells

Anticancer Properties

The compound has shown promise in treating various cancers by modulating NAMPT activity. Studies have reported its effectiveness against:

  • Leukemias
  • Solid tumors such as breast, ovarian, and lung cancers
  • Lymphomas

In preclinical models, it has been observed that the inhibition of NAMPT leads to decreased proliferation of cancer cells and increased sensitivity to chemotherapy agents .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. By inhibiting NAMPT, it may reduce inflammatory responses associated with conditions like rheumatoid arthritis and sepsis .

Case Studies and Research Findings

StudyFindings
Rongvaux et al. (2013)Demonstrated that NAMPT inhibitors could enhance cell death under genotoxic stress, indicating potential for cancer therapy .
Patent WO2014074715A1Described the use of cyclopropyl amide derivatives in treating various cancers, highlighting the role of this compound as a NAMPT modulator .
In vitro studiesShowed that treatment with this compound resulted in significant apoptosis in cancer cell lines when combined with traditional chemotherapy .

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-2-methoxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c1-17-9-6-8(13-11(14)7-2-3-7)4-5-10(9)18(12,15)16/h4-7H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVKDKDKAYPBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2CC2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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